N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea
Overview
Description
N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea, also known as DFP-1080, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. This compound is a member of the thiourea family and has been synthesized through several methods.
Scientific Research Applications
Synthesis and Characterisation :
- N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea and its derivatives have been synthesized and characterized through various spectroscopic techniques. The studies included IR, 1H, and 13C NMR spectroscopy, providing insights into their structural properties (Yusof, Jusoh, Khairul, & Yamin, 2010).
Antipathogenic Activity :
- These thiourea derivatives have been studied for their interactions with bacterial cells and demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for their use in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Computational and Experimental Analysis :
- Computational and experimental analyses of thiourea derivatives have been conducted, examining their vibrational modes, molecular structure, and potential energy distribution. Studies also assessed their stability and reactive sites, providing a deeper understanding of their chemical properties (Bielenica et al., 2020).
Molecular Docking Studies :
- Molecular docking studies have been performed to investigate the binding interactions of these compounds with specific proteins. This research aids in understanding their potential biological activities and interactions at the molecular level (Hussain et al., 2020).
Antibacterial Activity :
- The antibacterial activity of N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea derivatives has been evaluated, showing effectiveness against various bacterial strains. This highlights their potential in medical and pharmaceutical applications (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Enzyme Inhibition and Mercury Sensing :
- Some thiourea derivatives exhibit enzyme inhibition properties and potential as sensing probes for detecting toxic metals like mercury. Their molecular structures and interactions have been thoroughly investigated for these applications (Rahman et al., 2021).
Transition Metal Complexes :
- These compounds have been used to synthesize transition metal complexes, which have been characterized for potential biological activities. The complexes have shown a range of biological activities, including antibacterial and fungicidal properties (Shadab & Aslam, 2014).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-11-5-4-10(7-12(11)15)18-13(19)17-9-3-1-2-8(16)6-9/h1-7H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJRGHUCKLCHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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